(S)-Prunasin Tetraacetate

Description

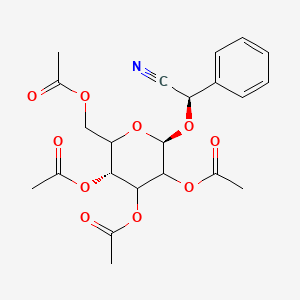

Structure

3D Structure

Properties

IUPAC Name |

[(3R,6R)-3,4,5-triacetyloxy-6-[(R)-cyano(phenyl)methoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO10/c1-12(24)28-11-18-19(29-13(2)25)20(30-14(3)26)21(31-15(4)27)22(33-18)32-17(10-23)16-8-6-5-7-9-16/h5-9,17-22H,11H2,1-4H3/t17-,18?,19+,20?,21?,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSUMWNLKZZILY-MPIGJZCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(C#N)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1[C@H](C(C([C@@H](O1)O[C@@H](C#N)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies for S Prunasin Tetraacetate

Methodologies for the Total Synthesis of (S)-Prunasin Tetraacetate

The total synthesis of this compound has been approached through various methodologies, primarily focusing on achieving high stereoselectivity and efficiency.

Stereoselective and Asymmetric Synthesis Approaches for Cyanogenic Glycosides

One effective strategy involves the use of chiral starting materials to introduce the desired stereochemistry. For instance, the synthesis can start from an optically active α-hydroxyamide, which already possesses the correct stereochemistry for the (S)-aglycone. tandfonline.com This avoids the formation of diastereomeric mixtures at the cyanohydrin center.

Furthermore, the stereochemical outcome of the glycosylation step is crucial. The use of glycosyl donors with participating groups at the C-2 position, such as acetyl groups, can promote the formation of the desired β-glycosidic linkage through neighboring group participation. wiley-vch.de The choice of glycosyl donor and promoter is critical for achieving high stereoselectivity. acs.org For example, glycosyl fluorides have been highlighted for their stability and high stereoselectivity in glycosylation reactions. acs.org

Protective Group Strategies in Acetylated Glycoside Synthesis

The synthesis of acetylated glycosides like this compound inherently involves the use of protecting groups to mask the reactive hydroxyl groups of the sugar moiety. wiley-vch.de Acetyl groups are commonly used as "permanent" protecting groups for the glucose unit, as they are stable under the conditions required for glycosylation and subsequent manipulations, and are integral to the final target molecule. wiley-vch.de

The general strategy involves using a fully protected glycosyl donor, such as tetra-O-acetyl-α-D-glucopyranosyl bromide or trichloroacetimidate, where all hydroxyl groups except the anomeric one are acetylated. tandfonline.comscholaris.ca This prevents unwanted side reactions and ensures that glycosylation occurs specifically at the anomeric position. nih.gov The choice of these protecting groups also influences the reactivity and stereoselectivity of the glycosylation reaction. wiley-vch.de

Key Reaction Steps: Glycosylation, Cyanohydrin Formation by Dehydration of Carboxamides, and Deprotection

A key innovation in the synthesis of cyanogenic glycosides is the formation of the cyanohydrin moiety by the dehydration of a glycosyl amide. tandfonline.com This approach offers a stereoselective route to the desired nitrile.

The key steps in a representative synthesis of (S)-prunasin's epimer, (R)-prunasin tetraacetate, which illustrates the general principles, are:

Glycosylation: An optically active α-hydroxyamide is coupled with an acetylated glycosyl donor, such as O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)trichloroacetimidate, in the presence of a Lewis acid promoter like boron trifluoride etherate (BF₃·OEt₂). This reaction forms the β-glycoside. tandfonline.com

Cyanohydrin Formation: The resulting glycosyl amide is then dehydrated to form the corresponding nitrile (cyanohydrin). This step is a crucial transformation that introduces the cyano group. tandfonline.com

Deprotection (if necessary): For the synthesis of the natural product prunasin (B192207), the acetyl protecting groups are removed in a final deprotection step. tandfonline.com However, for this compound, this step is omitted as the acetyl groups are part of the target molecule.

A simplified reaction scheme is shown below: Glycosyl Donor + α-Hydroxy Amide → Glycosyl Amide → this compound tandfonline.com

Chemoenzymatic and Biocatalytic Routes to this compound and its Precursors

Chemoenzymatic and biocatalytic approaches offer milder and often more selective alternatives to purely chemical syntheses. mdpi.comnih.govbeilstein-journals.org In the context of cyanogenic glycosides, enzymes can be used to construct the glycosidic bond or to modify the aglycone with high stereospecificity.

The biosynthesis of cyanogenic glycosides in plants involves a multi-enzyme complex, including cytochromes P450 and UDP-glucosyltransferases (UGTs). numberanalytics.comamu.edu.azmdpi.com These enzymatic pathways can inspire the development of biocatalytic routes. For instance, a UGT could be used to glycosylate a synthetic mandelonitrile (B1675950) precursor to form prunasin, which can then be chemically acetylated.

While specific chemoenzymatic routes for the direct synthesis of this compound are not extensively documented, the principles of using enzymes for key transformations in natural product synthesis are well-established. nih.gov For example, ene-reductases and alcohol dehydrogenases have been used in one-pot cascade reactions to create chiral building blocks. nih.gov Such strategies could potentially be adapted for the synthesis of the chiral mandelonitrile aglycone of prunasin.

Preparation of Isotopically Labeled this compound for Mechanistic Studies in Biosynthesis

Isotopically labeled compounds are invaluable tools for elucidating biosynthetic pathways and reaction mechanisms. beilstein-journals.org The synthesis of isotopically labeled this compound would allow researchers to trace its metabolism and transformation in biological systems.

The introduction of isotopic labels can be achieved by using labeled starting materials. For example, to label the cyano group with ¹³C or ¹⁵N, one could start with labeled potassium cyanide (K¹³CN or K¹⁵CN) in a synthetic route that involves the direct addition of cyanide to an aldehyde. Alternatively, in the dehydration of carboxamide approach, a labeled amide could be used.

For labeling the glucose moiety, one could start with commercially available ¹³C-labeled glucose. This labeled glucose would then be acetylated and converted into a suitable glycosyl donor for the synthesis.

Quantitative ¹H NMR (qNMR) spectroscopy is a powerful technique for the analysis of such labeled compounds and their metabolites without the need for extensive purification. science.gov

Synthesis of Structural Analogues and Modified Forms of this compound for Research Applications

The synthesis of structural analogues of this compound is important for studying structure-activity relationships, exploring new biological activities, and developing molecular probes. nih.govresearchgate.net

Modifications can be made to both the sugar and the aglycone moieties. For example, the acetyl groups on the glucose unit could be replaced with other protecting groups, or the glucose could be substituted with other sugars to investigate the influence of the glycone on the compound's properties.

Modifications to the aglycone could involve introducing different substituents on the phenyl ring or changing the nature of the aglycone entirely. The synthetic routes developed for this compound can often be adapted to create these analogues by simply starting with a different α-hydroxyamide or a modified glycosyl donor. tandfonline.com The development of versatile synthetic methods is therefore key to accessing a wide range of structural analogues for further research. researchgate.net

Biosynthetic Pathways and Enzymatic Transformations of Prunasin Precursor to Acetylated Forms

Elucidation of Amino Acid Precursors and Early Pathway Intermediates

The biosynthesis of prunasin (B192207) originates from the aromatic amino acid L-phenylalanine. frontiersin.orgoup.comnih.gov L-phenylalanine itself is a product of the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. wikipedia.orgfrontiersin.org Studies utilizing radiolabeled precursors have definitively shown that L-phenylalanine is the most effective precursor for the aglycone portion of prunasin in species like peach. researchgate.net The conversion of L-phenylalanine initiates a series of modifications where the core C6-C2-N unit of the amino acid remains intact. researchgate.net The pathway proceeds through intermediates such as phenylacetaldoxime and mandelonitrile (B1675950) (the aglycone of prunasin). nih.govwikipedia.org

Key Enzymatic Steps in Prunasin Formation

The conversion of L-phenylalanine to prunasin is catalyzed by two main classes of enzymes: cytochrome P450 monooxygenases and UDP-glycosyltransferases. wikipedia.orgresearchgate.netproquest.com In some species, these enzymes are thought to form a metabolon, a complex that facilitates the efficient channeling of reactive and toxic intermediates between enzymes. researchgate.netproquest.com

Cytochrome P450 (CYP) enzymes are crucial for the initial steps of prunasin biosynthesis, converting L-phenylalanine into the cyanohydrin mandelonitrile. oup.com These membrane-bound enzymes belong to the CYP79 and CYP71 families in most studied pathways. oup.comnih.gov

In Prunus species such as almond (Prunus dulcis), the conversion is catalyzed sequentially by two distinct P450 enzymes. oup.com First, a member of the CYP79 family, such as PdCYP79D16, converts L-phenylalanine to phenylacetaldoxime. oup.comwikipedia.org Subsequently, a member of the CYP71 family, like PdCYP71AN24, metabolizes the phenylacetaldoxime to produce mandelonitrile. frontiersin.orgoup.com

Interestingly, the pathway has evolved differently in other species. In Eucalyptus cladocalyx, prunasin synthesis involves three distinct cytochrome P450 enzymes. nih.gov The pathway begins with CYP79A125 converting L-phenylalanine to phenylacetaldoxime. wikipedia.orgnih.gov This is followed by an unusual dehydration reaction catalyzed by CYP706C55 to form phenylacetonitrile (B145931). wikipedia.orgnih.gov Finally, CYP71B103 hydroxylates phenylacetonitrile to yield mandelonitrile. wikipedia.orgnih.gov This reconfigured pathway in Eucalyptus is an example of convergent evolution in the biosynthesis of cyanogenic glucosides. nih.gov

| Enzyme | Family | Function | Plant Species Example | Reference |

|---|---|---|---|---|

| PdCYP79D16 | CYP79 | L-phenylalanine → Phenylacetaldoxime | Prunus dulcis (Almond) | oup.com |

| PdCYP71AN24 | CYP71 | Phenylacetaldoxime → Mandelonitrile | Prunus dulcis (Almond) | oup.com |

| CYP79A125 | CYP79 | L-phenylalanine → Phenylacetaldoxime | Eucalyptus cladocalyx | wikipedia.orgnih.gov |

| CYP706C55 | CYP706 | Phenylacetaldoxime → Phenylacetonitrile | Eucalyptus cladocalyx | wikipedia.orgnih.gov |

| CYP71B103 | CYP71 | Phenylacetonitrile → Mandelonitrile | Eucalyptus cladocalyx | wikipedia.orgnih.gov |

The final step in prunasin biosynthesis is the stabilization of the labile mandelonitrile molecule via glycosylation. nih.gov This reaction is catalyzed by a soluble UDP-glycosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to the hydroxyl group of mandelonitrile. frontiersin.orgnih.gov This enzymatic glycosylation is a crucial step, as it renders the molecule stable and less toxic within the plant cell. rsc.org

In Prunus species, UGT85A19 has been identified as a key enzyme responsible for this glucosylation, forming (R)-prunasin. frontiersin.orgoup.comnih.gov Other UGTs, such as PdUGT94AF3 in almond, have also been shown to catalyze this reaction. oup.comwikipedia.org In Eucalyptus cladocalyx, the corresponding enzyme is UGT85A59. wikipedia.orgnih.gov

Genetic and Molecular Regulation of Prunasin Biosynthesis in Plant Species

The biosynthesis of prunasin and its derivatives is tightly regulated at the genetic level. researchgate.net The distinction between sweet and bitter almonds provides a clear example of this regulation. The key difference lies in the expression levels of the cytochrome P450 genes required for prunasin synthesis. oup.com In bitter almond genotypes, the genes PdCYP79D16 and PdCYP71AN24 are highly expressed in the seed coat (tegument) during fruit development, leading to the production of prunasin, which is then transported to the kernel (cotyledon) and converted to amygdalin (B1666031). oup.comwikipedia.org In contrast, the expression of these genes is either undetectable or at minute levels in sweet almond genotypes, preventing the accumulation of prunasin and, consequently, amygdalin. oup.com

Transcription factors, such as those from the basic helix-loop-helix (bHLH) family, are known to play a key role in regulating cyanogenic glycoside biosynthesis. researchgate.net The expression of the biosynthetic genes is also tissue-specific. In almond, prunasin biosynthesis occurs in the tegument, while its conversion to amygdalin happens in the cotyledons. oup.comnih.govwikipedia.org This spatial separation necessitates the transport of prunasin between tissues. nih.gov

Comparative Biosynthetic Analyses Across Cyanogenic Plant Species

While the general framework of cyanogenic glycoside biosynthesis—proceeding from an amino acid via CYP450s and a UGT—is conserved, the specific enzymes and pathway configurations can vary between plant species. wikipedia.orgnih.gov

The pathway in Prunus species like almond is considered a canonical example, utilizing two distinct CYPs (a CYP79 and a CYP71) to produce the mandelonitrile precursor. oup.com This two-CYP system is also found in the biosynthesis of other cyanogenic glucosides, such as dhurrin (B190987) in sorghum. researchgate.net

In contrast, Eucalyptus cladocalyx employs a three-CYP system (CYP79A125, CYP706C55, and CYP71B103) that includes an additional intermediate, phenylacetonitrile. nih.gov The recruitment of a CYP706 family member for this pathway is unique and represents an instance of convergent evolution, where different plant lineages have independently evolved mechanisms to produce the same defensive compound. nih.gov

The biosynthesis of cyanogenic glucosides derived from other amino acids, such as linamarin (B1675462) from valine in cassava (Manihot esculenta), also follows the same general enzymatic logic, involving CYP79 and CYP71 enzymes, demonstrating the modular nature of these pathways in plant evolution. nih.govnih.gov

| Feature | Prunus species (e.g., Almond) | Eucalyptus cladocalyx | Reference |

|---|---|---|---|

| Amino Acid Precursor | L-Phenylalanine | L-Phenylalanine | wikipedia.orgnih.gov |

| Number of CYP Enzymes | 2 | 3 | oup.comnih.gov |

| CYP Families Involved | CYP79, CYP71 | CYP79, CYP706, CYP71 | oup.comnih.gov |

| Key Intermediates | Phenylacetaldoxime, Mandelonitrile | Phenylacetaldoxime, Phenylacetonitrile, Mandelonitrile | wikipedia.orgnih.gov |

| Glucosyltransferase | UGT85A19, UGT94AF3 | UGT85A59 | oup.comwikipedia.orgnih.gov |

Molecular and Cellular Mechanisms Associated with Prunasin and Its Derivatives in Biological Systems Non Human

Enzymatic Hydrolysis and Bioactivation of Prunasin (B192207)

The bioactivation of prunasin is a critical two-step enzymatic process that results in the release of hydrogen cyanide (HCN), a potent toxin. scielo.brnih.gov This process, known as cyanogenesis, is a key defense mechanism in plants. scielo.br In intact plant tissue, prunasin and the requisite enzymes are kept in separate cellular compartments to prevent autotoxicity. entomoljournal.comyoutube.com

The process is initiated upon tissue disruption, which brings the substrate and enzymes into contact. entomoljournal.comnih.gov

Step 1: Glycosidic Bond Cleavage: The first step is the hydrolysis of the β-glucosidic bond in the prunasin molecule. This reaction is catalyzed by specific enzymes called β-glucosidases (EC 3.2.1.21), such as prunasin hydrolase (PH). frontiersin.orgresearchgate.netnih.gov This cleavage releases the sugar moiety (D-glucose) and the aglycone, an α-hydroxynitrile known as (R)-mandelonitrile. wikipedia.orgnih.gov

Step 2: Aglycone Dissociation: The resulting (R)-mandelonitrile is unstable and can dissociate to release toxic products. This breakdown can occur spontaneously, particularly at a pH above 6, or it can be catalyzed by another class of enzymes called α-hydroxynitrile lyases (HNL). entomoljournal.comwikipedia.orgnih.gov This final step yields benzaldehyde (B42025) and hydrogen cyanide. frontiersin.orgnih.gov

The sequential action of these enzymes effectively "activates" the otherwise stable prunasin molecule, releasing the defensive compounds. nih.gov

| Enzyme | Enzyme Class | Substrate | Products | Role |

|---|---|---|---|---|

| Prunasin Hydrolase (PH) | β-Glucosidase | (S)-Prunasin | D-Glucose + (R)-Mandelonitrile | Initiates cyanogenesis by removing the sugar moiety. frontiersin.orgresearchgate.net |

| α-Hydroxynitrile Lyase (HNL) | Lyase | (R)-Mandelonitrile | Benzaldehyde + Hydrogen Cyanide (HCN) | Completes bioactivation by releasing toxic HCN. wikipedia.orgnih.gov |

Role of Prunasin in Plant Chemical Defense Mechanisms and Herbivore Resistance

The cyanogenesis pathway, initiated by the hydrolysis of prunasin, serves as a potent chemical defense strategy against a wide range of herbivores. nih.govnih.govresearchgate.net This defense system is often referred to as a "cyanide bomb" because the toxic components are rapidly deployed only when the plant's cells are ruptured, such as during feeding by an insect or grazing by an animal. entomoljournal.comnih.gov

The effectiveness of this defense lies in the toxicity of its end products:

Hydrogen Cyanide (HCN): HCN is a fast-acting and highly potent metabolic toxin. scielo.br It inhibits crucial cellular processes, most notably by binding to metalloenzymes like cytochrome c oxidase, a key enzyme in the mitochondrial respiratory chain, thereby halting cellular respiration. scielo.brentomoljournal.com

Benzaldehyde: While less toxic than HCN, benzaldehyde can act as a feeding deterrent due to its bitter taste and aroma. frontiersin.orgwikipedia.org

The concentration of prunasin can vary depending on the plant species, tissue type, age of the plant, and environmental factors. scielo.brresearchgate.net Younger tissues, which are often more vulnerable to herbivory, tend to have higher concentrations of cyanogenic glycosides. nih.govresearchgate.net This chemical defense is effective against generalist herbivores; however, some specialist insects have evolved mechanisms to detoxify or sequester these compounds, allowing them to feed on cyanogenic plants. entomoljournal.comresearchgate.net

Interactions of Prunasin with Plant Cellular Components and Signaling Pathways

The activation of the prunasin-based defense system is intricately linked with the plant's broader response to herbivore attack. Physical damage from feeding triggers a complex cascade of signaling events within the plant. mdpi.comsciencetimes.com

When an herbivore damages plant tissue, it initiates several rapid signaling responses:

Systemic Signaling: Plants can transmit signals from the site of injury to other, undamaged parts of the plant, preparing them for a potential attack. mdpi.com

Hormonal Pathways: Key defense-related plant hormones, particularly jasmonates (like jasmonic acid), are synthesized upon wounding. mdpi.comlibretexts.org This hormonal signaling activates the expression of a wide array of defense genes. youtube.com

While prunasin itself is not typically described as a primary signaling molecule, its synthesis and the activation of the cyanogenesis pathway are downstream consequences of these initial signaling events. The presence and concentration of prunasin are part of a plant's prepared, or "constitutive," defense, which is then activated by the damage-induced signals.

Beyond its role in direct defense, prunasin, as a nitrogen-containing secondary metabolite, can also be involved in nitrogen metabolism. wikipedia.org In some contexts, cyanogenic glycosides are considered a form of stored nitrogen that can be recycled back into primary metabolism when needed, without the release of toxic HCN. frontiersin.orgwikipedia.org This suggests a dual role for prunasin in both defense and metabolic regulation.

Studies on Prunasin's Effect on Specific Biochemical Processes

In addition to its role in plant defense, in vitro studies have revealed that prunasin can interact with and inhibit specific mammalian enzymes. Research has identified prunasin as a novel inhibitor of DNA polymerase β (pol β), an essential enzyme in the base excision repair pathway required for DNA maintenance and replication. nih.govchemicalbook.com

Studies on rat pol β demonstrated that prunasin dose-dependently inhibited the enzyme's activity. nih.gov The mechanism of inhibition was found to be competitive with respect to the deoxynucleoside triphosphate (dNTP) substrate. nih.gov

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| IC₅₀ | 98 µM | Assay with poly(dA)/oligo(dT) as the DNA template and dTTP as the substrate. | nih.gov |

| Inhibition Type | Competitive | Competitive with the substrate dTTP. | nih.gov |

| Effect of Fatty Acid | IC₅₀ decreased to ~40 µM | In the presence of C₁₀-decanoic acid, suggesting easier access to the substrate-binding site. | nih.gov |

This inhibitory action on a key DNA repair enzyme highlights a specific biochemical effect of prunasin outside of its function in plant-herbivore interactions and suggests a potential for broader biological activity. nih.govchemsrc.com

Subcellular Compartmentalization and Transport Mechanisms of Cyanogenic Glycosides in Plant Cells

The efficacy and safety of the cyanogenic defense system rely on the strict spatial separation of the cyanogenic glycoside (prunasin) from its activating enzymes within the plant cell. nih.goventomoljournal.comyoutube.com This subcellular compartmentalization is a crucial feature that prevents the plant from poisoning itself.

Storage of Prunasin: Cyanogenic glycosides like prunasin are synthesized in the cytoplasm and subsequently transported into the vacuole for storage. nih.goventomoljournal.comfrontiersin.org The vacuole serves as a safe storage site, keeping the glycoside sequestered from the enzymes that can hydrolyze it.

Localization of Enzymes: The hydrolytic β-glucosidases are typically located outside the vacuole. frontiersin.org In different plant species, they have been found in various locations, including the cytoplasm, chloroplasts, the apoplast (the space outside the cell membrane), or bound to the cell wall. youtube.comfrontiersin.org The subsequent enzyme, α-hydroxynitrile lyase, is also located in the cytoplasm. entomoljournal.com

This separation ensures that cyanogenesis only occurs when the cellular structure is compromised, for example, by the mechanical damage caused by an herbivore. scielo.br When the cell is crushed, the vacuolar membrane (tonoplast) ruptures, allowing the stored prunasin to mix with the cytoplasmic and apoplastic enzymes, thereby triggering the rapid release of HCN. nih.goventomoljournal.com

There is also evidence of intercellular and tissue-level transport. For instance, in developing almond seeds, prunasin is synthesized in the seed coat (tegument) and then transported to the cotyledons, where it can be further converted into the diglucoside amygdalin (B1666031). wikipedia.orgnih.gov In black cherry seedlings, the catabolic enzymes have been localized within protein bodies and later in vacuoles derived from these organelles. nih.gov

| Component | Primary Cellular Location | Purpose of Separation |

|---|---|---|

| (S)-Prunasin (Substrate) | Vacuole | Prevents autotoxicity in intact plant tissue. Activation occurs only upon cell disruption. nih.goventomoljournal.com |

| β-Glucosidases (Enzymes) | Cytoplasm, Apoplast, Cell Wall |

Research Applications and Experimental Utility of S Prunasin Tetraacetate

Use as a Biochemical Standard and Reference Material in Phytochemical and Enzymatic Analysis

Currently, there is no direct evidence from scientific literature to suggest that (S)-prunasin tetraacetate is used as a standard biochemical or reference material. In phytochemical and enzymatic analyses, the parent compound, (S)-prunasin, is typically quantified and used as the reference standard. For instance, studies involving the quantification of cyanogenic glycosides in plant extracts, such as in almonds or cherries, utilize purified (S)-prunasin for calibration and identification purposes. The tetraacetate form would likely require deacetylation before it could serve as a direct comparative standard for the naturally occurring compound.

Application as a Substrate or Inhibitor in In Vitro Enzyme Assays for Biochemical Characterization

The application of this compound as a direct substrate or inhibitor in in vitro enzyme assays is not described in the available literature. Research on enzyme interactions has focused on (S)-prunasin itself. For example, (S)-prunasin has been identified as a novel inhibitor of DNA polymerase beta. In such studies, the unmodified glycoside is used to determine inhibitory constants and mechanisms of action. The presence of the four acetate (B1210297) groups on the glucose moiety of this compound would likely alter its molecular recognition by enzymes, potentially rendering it inactive as a substrate or inhibitor for enzymes that target the natural form. Enzymatic activity would likely only be observed if the assay system contained esterases capable of removing the acetyl groups to generate the parent compound in situ.

Role in Elucidating Complex Biosynthetic and Metabolic Pathways of Natural Products

The elucidation of the biosynthetic pathway of cyanogenic glucosides, such as the conversion of L-phenylalanine to (S)-prunasin and its subsequent glycosylation to form amygdalin (B1666031), is a well-studied area. frontiersin.orgnevadogroup.com These studies have utilized labeled precursors of (S)-prunasin to trace its metabolic fate. There is no indication in the literature that this compound has been used for these purposes. As a synthetic derivative, it is not a natural intermediate in these pathways. While acetylated compounds can sometimes be used to enhance uptake in cellular studies, the subsequent intracellular deacetylation would be a prerequisite for the molecule to enter its natural metabolic pathway.

Utility in Synthetic Biology and Metabolic Engineering Strategies for Plant Systems

Metabolic engineering efforts have focused on the production of (S)-prunasin in microbial systems, such as Escherichia coli. chemrxiv.org These strategies involve the expression of plant enzymes responsible for the biosynthesis of (S)-prunasin. The goal of such work is the de novo production of the natural compound. This compound, as a chemically modified version, does not feature in these synthetic biology and metabolic engineering strategies. Its utility would be limited, unless the goal was to produce the acetylated form specifically, which would require the introduction of an additional enzymatic or chemical acetylation step post-biosynthesis.

Development of Chemical Probes and Research Tools for Modulating Biochemical Processes

The development of chemical probes based on natural products is a growing field of research. These probes are often modified with reporter tags or reactive groups to study their interactions with cellular targets. While there is research into developing chromogenic probes for the detection of cyanogenic glycosides in general, there are no specific examples of chemical probes derived from this compound. nih.govnih.gov The acetylation of the glucose moiety could potentially be exploited as part of a strategy to create a caged probe, where the acetate groups are removed by intracellular esterases to release the active compound. However, such an application of this compound has not been reported.

Future Research Directions and Emerging Avenues for S Prunasin Tetraacetate and Cyanogenic Glycosides

Discovery and Characterization of Novel Enzymes and Genes in Cyanogenic Glycoside Metabolism

Future research is poised to uncover the full complement of enzymes and genes governing the intricate metabolic pathways of cyanogenic glycosides like prunasin (B192207). While key enzymes in the biosynthesis of prunasin from L-phenylalanine, such as cytochrome P450s (CYP79s and CYP71s) and UDP-glucosyltransferases (UGTs), have been identified in several plant species, there are still gaps in our knowledge. mdpi.comwikipedia.org For instance, the specific glucosyltransferase responsible for converting prunasin to amygdalin (B1666031) in species like almonds remained uncharacterized for a long time, highlighting that there are still enzymes within this pathway to be discovered. mdpi.comnih.gov

Genetic screening of mutant populations, as demonstrated in Lotus japonicus, is a powerful tool for identifying new genes involved in cyanogenesis. researchgate.net This approach can reveal not only biosynthetic genes but also those involved in the transport, storage, and catabolism of cyanogenic glycosides. The identification of novel β-glucosidases with varying substrate specificities, such as prunasin hydrolases, is crucial for understanding how plants avoid autotoxicity and control the release of hydrogen cyanide. nih.govresearchgate.net

Furthermore, the exploration of a wider diversity of cyanogenic plant species is likely to yield novel enzymatic functions and gene families. The biosynthesis of cyanogenic glycosides has evolved independently in various plant lineages, suggesting the repeated recruitment and diversification of enzyme families to fulfill similar roles. core.ac.uk Comparative genomics and transcriptomics across these species will be instrumental in identifying these novel genetic components.

| Enzyme/Gene Family | Function in Cyanogenic Glycoside Metabolism | Example(s) |

| Cytochrome P450 (CYP79) | Catalyzes the initial conversion of amino acids to aldoximes. core.ac.ukphfscience.nz | CYP79D16 in Prunus species. mdpi.com |

| Cytochrome P450 (CYP71) | Involved in the conversion of aldoximes to mandelonitrile (B1675950). mdpi.comwikipedia.org | CYP71AN24 in Prunus species. mdpi.com |

| UDP-Glucosyltransferase (UGT) | Transfers a glucose molecule to mandelonitrile to form prunasin. mdpi.comresearchgate.net | UGT85A19, UGT85A47. researchgate.netresearchgate.net |

| β-Glucosidase | Hydrolyzes cyanogenic glycosides to release cyanohydrins. nih.govresearchgate.net | Prunasin Hydrolase (PH), Amygdalin Hydrolase (AH). wikipedia.orgnih.gov |

| Mandelonitrile Lyase (MDL) | Catalyzes the dissociation of mandelonitrile into benzaldehyde (B42025) and HCN. mdpi.com | MDL1. mdpi.com |

| Nitrilase (NIT4) | Involved in an alternative turnover pathway, detoxifying cyanide. mdpi.comnih.gov | NIT4. mdpi.com |

Advanced Approaches for Engineering Biosynthetic Pathways for Enhanced Production or Diversification of Cyanogenic Glycosides

Metabolic engineering offers promising avenues for manipulating the production of cyanogenic glycosides in various organisms. researchgate.net One of the key future directions is the heterologous production of compounds like prunasin in microbial hosts such as Escherichia coli. researchgate.net This approach allows for scalable and controlled production, independent of agricultural constraints. researchgate.net Research has shown that co-expressing genes for UDP-glucose biosynthetic enzymes alongside the specific UDP-glucosyltransferase (UGT85A47) from Japanese apricot can significantly enhance prunasin yields in E. coli. researchgate.net Future work will likely focus on optimizing precursor supply, fine-tuning enzyme expression levels, and engineering host strains to tolerate potential toxicity from intermediates.

Another emerging area is the diversification of cyanogenic glycoside structures through synthetic biology. By introducing genes from different plant species or by creating novel enzyme variants through directed evolution, it may be possible to produce a wider array of cyanogenic glycosides with potentially novel biological activities. The modular nature of cyanogenic glycoside biosynthesis, involving distinct enzyme families for different steps, makes it amenable to such combinatorial approaches. phfscience.nz

In planta engineering also holds significant potential. Knowledge of the biosynthetic pathways can be used to either increase the production of cyanogenic glycosides to enhance pest resistance in crops or to eliminate them to improve food safety. For example, understanding the genetic basis of bitter (high amygdalin) versus sweet (low amygdalin) almonds, which is linked to the prunasin pathway, allows for targeted breeding and genetic modification. researchgate.net Future research could focus on using CRISPR-Cas9 and other gene-editing technologies to precisely modify the expression of key biosynthetic genes like CYPs and UGTs in crop plants.

Integration of Multi-Omics Data for Comprehensive Understanding of Prunasin Metabolism and Regulation

A holistic understanding of prunasin metabolism and its regulation requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. This systems biology approach can reveal complex regulatory networks that control the flux through the cyanogenic glycoside pathway in response to developmental cues and environmental stresses.

Metabolic profiling using techniques like liquid chromatography-mass spectrometry (LC-MS) has already revealed a surprising diversity of prunasin-related compounds in plants, including di- and triglycosides, as well as derivatives like amides and carboxylic acids. These findings suggest the existence of an endogenous turnover pathway that allows plants to recycle the nitrogen and carbon from prunasin without releasing toxic hydrogen cyanide. Future studies will aim to connect these metabolic profiles with transcriptomic and proteomic data to identify the enzymes and regulatory factors, such as transcription factors, that control these alternative metabolic fates.

By comparing the multi-omics data of different tissues, developmental stages, and genotypes (e.g., bitter vs. sweet almonds), researchers can build comprehensive models of prunasin metabolism. nih.gov For instance, transcriptomic analysis can identify which specific isoforms of CYP79 or UGT genes are expressed in a particular tissue, while proteomic data can confirm the presence and abundance of the corresponding enzymes. nih.gov This integrated approach will be essential for elucidating how plants manage the synthesis, transport, storage, and remobilization of these nitrogen-rich defense compounds.

Development of Novel Analytical Technologies for Spatiotemporal Profiling of Metabolites in Plant Tissues

A significant challenge in understanding the biology of cyanogenic glycosides is determining their precise location within plant tissues and cells. Traditional methods that rely on tissue homogenization lose this critical spatial information. Future research will increasingly rely on advanced analytical technologies that enable in situ, spatiotemporal profiling of metabolites.

Mass spectrometry imaging (MSI) is a powerful technique that allows for the visualization of the distribution of specific molecules, like prunasin, across a tissue section. Techniques such as matrix-assisted laser desorption/ionization (MALDI-MSI) have been used to show that cyanogenic glycosides are often localized to specific tissues, such as the vascular tissues and periderm in cassava. Continued advancements in MSI, including improvements in spatial resolution and sensitivity, will provide a more detailed picture of metabolite compartmentation from the organ level down to the single-cell level.

The development of methods to handle labile molecules like cyanogenic glycosides, which can degrade upon tissue disruption, is also critical. Innovations in sample preparation, such as cryo-sectioning and specialized matrix application techniques, are improving the quality and reliability of MSI data for these compounds. Furthermore, coupling MSI with other techniques, such as ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS/MS), allows for the accurate identification and quantification of imaged compounds. These advanced analytical strategies will be indispensable for understanding how plants prevent autotoxicity by sequestering cyanogenic glycosides away from their activating enzymes.

Application of Computational and Structural Biology Approaches in Cyanogenic Glycoside Research

Computational and structural biology are emerging as indispensable tools for accelerating research into cyanogenic glycosides. These approaches provide insights into enzyme function and evolution that are often difficult to obtain through experimental methods alone.

Homology modeling, for example, can be used to build three-dimensional (3D) structures of key enzymes in the prunasin pathway, such as cytochrome P450s and β-glucosidases, based on the known structures of related proteins. These models can then be used for molecular docking studies, which simulate the interaction between an enzyme and its substrate (e.g., prunasin) or potential inhibitors. This can help to identify the key amino acid residues involved in catalysis and substrate binding, guiding future protein engineering efforts.

Molecular dynamics (MD) simulations can provide further insights into the stability, flexibility, and conformational changes of these enzymes, helping to explain their substrate specificity. For instance, computational analyses can reveal differences in the size and shape of the active site pocket between different enzyme isoforms, explaining why some may have broader substrate specificity than others.

Phylogenetic analyses of enzyme families like the CYP405s and CYP332s across different species are also crucial for understanding the evolutionary origins of cyanogenic glycoside biosynthesis. By combining these computational approaches with experimental data, researchers can build a more complete picture of how these complex metabolic pathways have evolved and how they can be rationally engineered for various applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing high-purity (S)-Prunasin Tetraacetate, and how can researchers validate its stereochemical configuration?

- Methodological Answer : Begin with precursor isolation (e.g., mandelonitrile derivatives) and employ acetylation under controlled anhydrous conditions. Use nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry, particularly focusing on - and -NMR to distinguish acetoxy group positions and chiral centers . Coupled with high-performance liquid chromatography (HPLC) using chiral columns, compare retention times with known standards to validate enantiomeric purity.

Q. How does the stereo-specificity of UGT enzymes influence the biosynthesis of this compound in plant systems?

- Methodological Answer : Conduct enzyme kinetic assays using recombinant UGT85 enzymes (e.g., PdUGT85A19 or EcUGT85A59) with (R)- and (S)-mandelonitrile substrates. Monitor product formation via liquid chromatography-mass spectrometry (LC-MS) and compare ratios of prunasin [(R)-form] and sambunigrin [(S)-form]. Mutagenesis studies targeting active-site residues (e.g., Val312 or Thr313) can elucidate stereo-specificity determinants .

Q. What analytical techniques are critical for quantifying this compound in complex biological matrices?

- Methodological Answer : Use LC-MS/MS with multiple reaction monitoring (MRM) to isolate precursor and product ions specific to this compound. Validate the method using spiked matrices (e.g., plant extracts) and calibration curves. For structural confirmation, employ 2D NMR techniques (e.g., COSY, HMBC) to resolve overlapping signals from acetyl groups and glycosidic linkages .

Advanced Research Questions

Q. What experimental designs can resolve contradictions in reported bioactivity data for this compound across different plant species?

- Methodological Answer : Perform comparative metabolomic profiling of prunasin-producing species (e.g., Prunus serotina vs. Eucalyptus cloeziana) under controlled environmental conditions. Use isotope-labeled precursors (e.g., -phenylalanine) to track biosynthetic flux and correlate with herbivory-induced stress responses. Statistical tools like principal component analysis (PCA) can identify species-specific confounding variables (e.g., light exposure, soil nutrients) .

Q. How can researchers address discrepancies in the environmental regulation of this compound accumulation observed in field versus laboratory studies?

- Methodological Answer : Design multi-factorial experiments to isolate variables (e.g., light intensity, temperature, interspecific competition). For field studies, employ microclimate sensors to log real-time environmental data. In lab settings, use growth chambers to replicate field conditions. Meta-analysis of existing datasets (e.g., NCBI BioProject) can identify gaps in experimental reproducibility .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer : Optimize solvent systems (e.g., acetone/water gradients) and employ seeding techniques with analogous crystals (e.g., taxiphyllin derivatives). Use synchrotron radiation for small or weakly diffracting crystals. If crystallization fails, consider computational modeling (e.g., molecular dynamics simulations) to predict stable conformations based on NMR-derived distance restraints .

Q. How do post-translational modifications of UGT enzymes affect the kinetic parameters of this compound biosynthesis?

- Methodological Answer : Express UGT85 isoforms in heterologous systems (e.g., E. coli or yeast) with and without phosphorylation/methylation mimics. Compare and values using stopped-flow assays. Site-directed mutagenesis of putative modification sites (e.g., Ser/Thr residues) can validate regulatory mechanisms .

Data Management & Reproducibility

Q. What frameworks ensure robust data sharing for studies on this compound, particularly when integrating conflicting results?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw NMR/MS spectra in repositories like MetaboLights or Dryad. Use standardized metadata templates (e.g., MIAMET for metabolomics) to document experimental conditions. For conflicting data, publish companion "data reconciliation" reports detailing methodological divergences (e.g., extraction protocols, calibration standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.